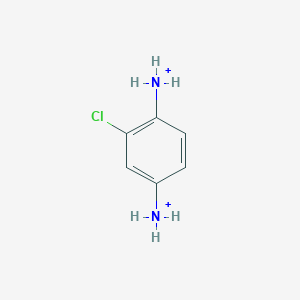

2-Chloro-1,4-phenylenediaminium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

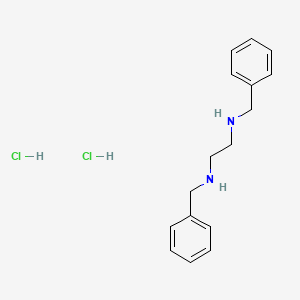

2-chloro-1,4-phenylenediaminium is an organic cation obtained by protonation of the two amino groups of 2-chloro-1,4-phenylenediamine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 2-chloro-1,4-phenylenediamine.

Aplicaciones Científicas De Investigación

Chemical Sensitization and Allergic Reactions

2-Chloro-1,4-phenylenediaminium and its derivatives, such as p-Phenylenediamine (PPD), are strong contact sensitizers and indicators of allergy to related substances due to cross-reactions. Research has investigated the patterns of cross-reactions between PPD and related substances to evaluate the prohapten concept, where certain substances may act as precursors to haptens, potentially causing allergic reactions. This concept was explored both in animal models and in human subjects allergic to PPD, offering insights into the underlying mechanisms of chemical sensitization and allergic responses (Basketter & Lidén, 1992).

Hair Dye Allergies

PPD is also a common ingredient in hair dyes and can act as a screening agent for hair dye contact allergy. The compound 6-Methoxy-2-methylamino-3aminopyridine HCl (INCI name HC Blue no. 7) is used in oxidative hair dye products and has been studied for its sensitizing properties. The local lymph node assay indicates that HC Blue no. 7 is a strong sensitizer, prompting considerations about its safe use in consumer products and underscoring the need for careful risk assessment (Søsted, Nielsen & Menné, 2009).

Bone Disease Treatment

Chloro-4-phenyl thiomethylene bisphosphonate (tiludronate) is a notable derivative of chloro-phenyl compounds, acting as an inhibitor of bone resorption. Its potential in treating bone diseases like Paget's disease has been explored, with studies demonstrating its ability to reduce bone turnover rate significantly. This indicates the broader potential of chloro-phenyl compounds in therapeutic applications (Reginster et al., 1993).

Metabolism and Decomposition Products

Research has also delved into the volatile metabolites and decomposition products of compounds related to 2-Chloro-1,4-phenylenediaminium, such as halothane. Understanding the metabolites and decomposition products of such compounds is crucial in various medical and industrial applications, shedding light on potential health effects and safety measures (Sharp, Trudell & Cohen, 1979).

Exposure and Neurobehavioral Effects

The effects of exposure to related chlorinated compounds, like chlorpyrifos, on neurobehavioral performance have been studied. These studies are pivotal in understanding the occupational hazards and health risks associated with such compounds, especially in vulnerable populations like adolescents (Rohlman et al., 2016).

Propiedades

Nombre del producto |

2-Chloro-1,4-phenylenediaminium |

|---|---|

Fórmula molecular |

C6H9ClN2+2 |

Peso molecular |

144.6 g/mol |

Nombre IUPAC |

(4-azaniumyl-2-chlorophenyl)azanium |

InChI |

InChI=1S/C6H7ClN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2/p+2 |

Clave InChI |

MGLZGLAFFOMWPB-UHFFFAOYSA-P |

SMILES canónico |

C1=CC(=C(C=C1[NH3+])Cl)[NH3+] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chloro-2-methylphenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B1225912.png)

![2-Cyano-3-{1-[2-(2,5-dimethyl-phenoxy)-ethyl]-1H-indol-3-yl}-N-furan-2-ylmethyl-acrylamide](/img/structure/B1225915.png)

![6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone](/img/structure/B1225920.png)

![3-benzyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1225925.png)

![ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1225926.png)

![2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1225934.png)

![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)